

Spectroscopic Profile of 3-Butyn-1-ol: A Guide to Compound Identification

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Compound of Interest

Compound Name: Butynol

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This technical guide provides a comprehensive analysis of the spectroscopic profile of 3-butyn-1-ol, a versatile building block in organic synthesis. By detailing its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, this document serves as an essential resource for the precise identification and characterization of this compound. The methodologies outlined herein are foundational for ensuring the quality and integrity of starting materials in research and development, particularly within the pharmaceutical industry.

Spectroscopic Data Summary

The following tables summarize the key quantitative data for 3-butyn-1-ol, facilitating straightforward comparison and verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) Data^[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.81	Triplet	2H	-CH ₂ -OH
2.49	Triplet of Triplets	2H	-C \equiv C-CH ₂ -
1.98	Triplet	1H	-C \equiv CH
1.75 (variable)	Singlet (broad)	1H	-OH
Solvent: CDCl ₃ , Instrument Frequency: 400 MHz[1]			

¹³C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (δ) ppm	Assignment
80.5	-C \equiv CH
70.0	-C \equiv CH
60.8	-CH ₂ -OH
23.5	-C \equiv C-CH ₂ -
Solvent: CDCl ₃ [1]	

Infrared (IR) Spectroscopy Data

Frequency (cm ⁻¹)	Intensity	Assignment
3300 (broad)	Strong	O-H stretch (alcohol)
3290	Strong, Sharp	≡C-H stretch (alkyne)
2940, 2880	Medium	C-H stretch (alkane)
2120	Weak	C≡C stretch (alkyne)
1050	Strong	C-O stretch (primary alcohol)
Sample Preparation: Liquid Film/Neat[1]		

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
70	5	[M] ⁺ (Molecular Ion)
69	30	[M-H] ⁺
Ionization Method: Electron Ionization (EI)[1]		

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 3-butyn-1-ol was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[1][2] To ensure homogeneity, the sample was gently agitated.[1] A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).[1]

¹H NMR Spectroscopy: A 400 MHz NMR spectrometer was utilized.[1] A standard single-pulse sequence was employed for the acquisition.[1]

^{13}C NMR Spectroscopy: For qualitative analysis, a standard proton-decoupled pulse sequence is used. For quantitative analysis, inverse-gated decoupling is necessary to suppress the Nuclear Overhauser Effect (NOE) and a long relaxation delay (5-10 times the longest T1) should be used to ensure full relaxation of all carbon nuclei.[3][4]

Infrared (IR) Spectroscopy

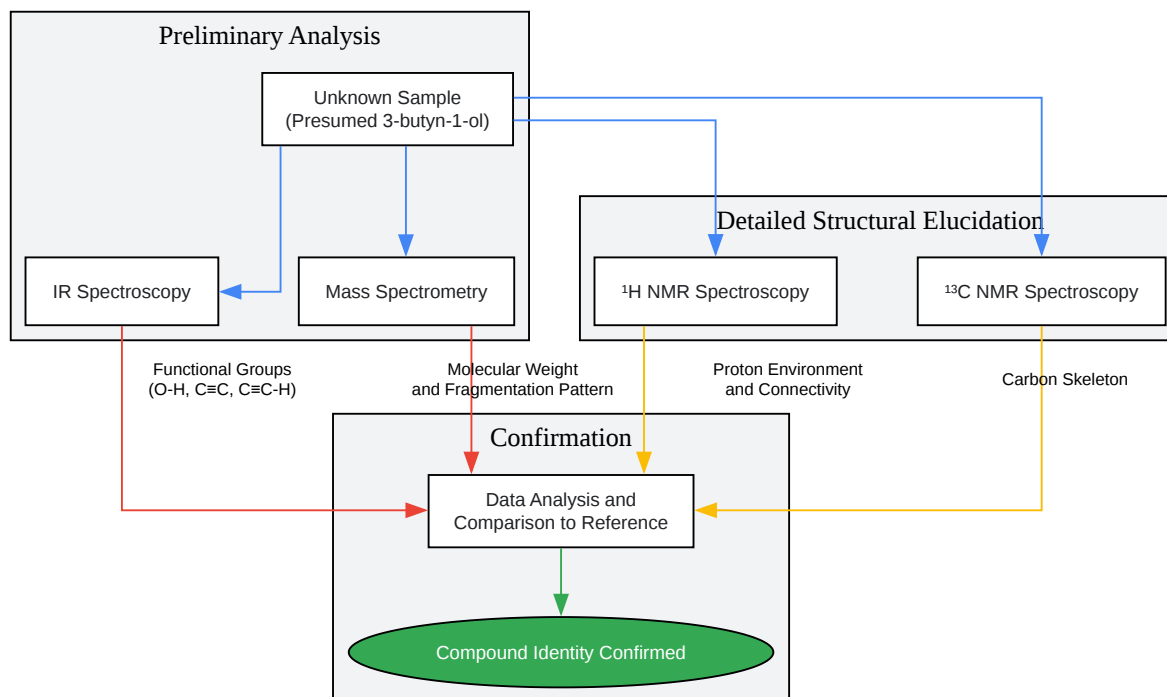
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy: The diamond crystal of the ATR accessory was cleaned with a suitable solvent, such as isopropanol, and a background spectrum was collected.[1] A small drop of neat 3-butyne-1-ol was then placed directly onto the crystal.[1] The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . [1][5] To improve the signal-to-noise ratio, 16-32 scans were typically co-added.[1]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry: A dilute solution of 3-butyne-1-ol was prepared in a volatile solvent like methanol or dichloromethane.[1] The sample was introduced into the mass spectrometer, often through a gas chromatograph (GC-MS) for separation from potential impurities.[1] The molecules were then bombarded with a beam of high-energy electrons, typically at 70 eV, which caused ionization and fragmentation.[1] The resulting positively charged ions were accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). [1]

Compound Identification Workflow

The following diagram illustrates the logical workflow for the identification and confirmation of 3-butyne-1-ol using the spectroscopic techniques described.



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Caption: Workflow for the spectroscopic identification of 3-butyn-1-ol.

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